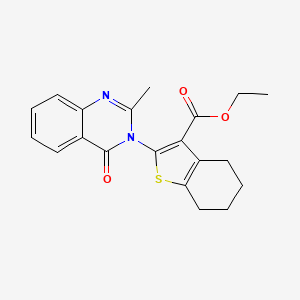![molecular formula C21H19N3O2S B3445050 3-allyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3445050.png)
3-allyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(3H)-quinazolinone
Vue d'ensemble
Description
3-allyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound belongs to the quinazolinone family and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of 3-allyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways. The compound has been shown to inhibit the activity of specific enzymes involved in cell proliferation, such as DNA topoisomerase and cyclin-dependent kinases. It has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activity of specific transcription factors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-allyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(3H)-quinazolinone have been extensively studied. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and block the production of pro-inflammatory cytokines. It has also been shown to possess significant antimicrobial activity against a range of microbial strains. Additionally, the compound has been found to exhibit low toxicity and minimal side effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-allyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(3H)-quinazolinone in lab experiments include its potent pharmacological activity, low toxicity, and minimal side effects. The compound can be easily synthesized and purified, making it a cost-effective option for drug development. However, the limitations of using this compound include its limited solubility in water and its potential to interact with other cellular pathways, leading to off-target effects.
Orientations Futures
There are several future directions for the research and development of 3-allyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(3H)-quinazolinone. One potential direction is to explore the compound's potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for this compound. Another potential direction is to investigate the compound's potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, the compound's antimicrobial activity can be further explored for the development of new antibiotics. Overall, 3-allyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(3H)-quinazolinone has significant potential for future research and development in the field of medicine and drug development.
Applications De Recherche Scientifique
3-allyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been extensively studied for its potential applications in medicine and drug development. It has been shown to exhibit significant anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has been tested against various cancer cell lines, and it has been found to induce apoptosis and inhibit cell proliferation. It has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been tested against a range of microbial strains, and it has been found to exhibit significant antimicrobial activity.
Propriétés
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-2-12-24-20(26)16-8-4-5-9-17(16)22-21(24)27-14-19(25)23-13-11-15-7-3-6-10-18(15)23/h2-10H,1,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJQFNGCVGWQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7197778 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-furyl)-4(3H)-quinazolinone](/img/structure/B3444971.png)
![2-({3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3444972.png)
![2-(2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3444977.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B3444984.png)
![3-allyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3444985.png)
![3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3444992.png)
![3-allyl-6-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3445001.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B3445009.png)
![3-allyl-2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3445015.png)
![3-allyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3445019.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B3445039.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B3445054.png)
![2-{[4-cyclohexyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3445056.png)